Cas no 56039-06-6 (4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester)

4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester structure
56039-06-6 structure
Product Name:4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester
Numero CAS:56039-06-6
MF:C7H7N3O2
MW:165.149380922318
CID:366743
PubChem ID:11389588
Update Time:2025-04-19

4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester
    • 1H-Imidazole-5-carboxylic acid, 4-(cyanomethyl)-, methyl ester
    • 4-Cyanomethyl-imidazol-5-carbonsaeure-methylester
    • 5-CYANO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • 5-cyanomethyl-1(3)H-imidazole-4-carboxylic acid methyl ester
    • Benzo[b]thiophene-2-carboxylicacid,5-cyano-,methyl ester
    • methyl 5(4)-(cyanomethyl)-1H-imidazole-4(5)-carboxylate
    • methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate
    • methyl 5-cyanobenzo[b]
    • methyl 5-cyanomethylimidazole-4-carboxylate
    • methyl-5-cyanobenzothiophene-2-carboxylate
    • AKOS006345914
    • FT-0732694
    • SCHEMBL6895392
    • 56039-06-6
    • 1H-Imidazole-5-carboxylic acid,4-(cyanomethyl)-,methyl ester
    • methyl 4-(cyanomethyl)-1H-imidazole-5-carboxylate
    • methyl4-(cyanomethyl)-1H-imidazole-5-carboxylate
    • Inchi: 1S/C7H7N3O2/c1-12-7(11)6-5(2-3-8)9-4-10-6/h4H,2H2,1H3,(H,9,10)
    • Chiave InChI: CQEDFPODTPSGIJ-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1=C(CC#N)NC=N1)=O

Proprietà calcolate

  • Massa esatta: 165.05400
  • Massa monoisotopica: 165.053826475g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.1
  • Superficie polare topologica: 78.8Ų

Proprietà sperimentali

  • PSA: 78.77000
  • LogP: 0.26238
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.